2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
描述
属性
IUPAC Name |
2-[[5-[(4-chlorophenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2S/c1-2-31-20-11-9-19(10-12-20)25-22(30)16-32-23-27-26-21(29(23)28-13-3-4-14-28)15-17-5-7-18(24)8-6-17/h3-14H,2,15-16H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEBPQJORRQBNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide (CAS Number: 886931-95-9) is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of g/mol. The structure consists of a triazole ring, a pyrrole moiety, and various substituents that enhance its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds containing the triazole and pyrrole scaffolds exhibit significant antimicrobial properties. For instance, derivatives similar to the compound in focus have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is often attributed to the inhibition of key metabolic pathways in bacteria, such as cell wall synthesis and protein synthesis.
Antitumor Activity
The compound has been evaluated for its anticancer potential. A series of related triazole derivatives demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values reported for these compounds ranged from to µg/mL, indicating promising activity against tumor cells. Structure-activity relationship studies suggest that the presence of chlorobenzyl and ethoxyphenyl groups is crucial for enhancing cytotoxicity.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 1.61 ± 1.92 |
| Compound B | A549 | 2.98 ± 1.12 |
Anticonvulsant Properties
The anticonvulsant activity of similar thiazole and triazole compounds has been documented, with some derivatives showing significant protective effects in animal models of epilepsy. The SAR analysis indicates that modifications in the pyrrole ring can enhance anticonvulsant efficacy.
The biological activities of this compound are believed to arise from several mechanisms:
- Enzyme Inhibition : Compounds like this one can inhibit enzymes such as acetylcholinesterase (AChE), which plays a role in neurotransmission.
- DNA Interaction : Triazole derivatives often interact with DNA or RNA, disrupting replication and transcription processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
A recent study focused on a series of triazole derivatives similar to the compound demonstrated their effectiveness in inhibiting tumor growth in xenograft models. The study highlighted the importance of substituent positioning on the aromatic rings for maximizing therapeutic efficacy.
相似化合物的比较
The target compound belongs to a class of 1,2,4-triazole-3-thioacetamide derivatives , which exhibit structural diversity in their substituents. Below is a detailed comparison with key analogs:
Structural and Physicochemical Properties
Key Observations:
- Ethoxy vs. Trifluoromethyl/Nitro: The 4-ethoxyphenyl group in the target compound may facilitate hydrogen bonding compared to the sterically hindered trifluoromethyl group () or nitro groups (9d) .
- Melting Points : Analogs like 5m (147–149°C) and 5n (199–202°C) suggest that aryl substituents (e.g., pyridine, phenyl) improve crystallinity compared to aliphatic chains .
常见问题
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis typically involves sequential functionalization of the 1,2,4-triazole core. Key steps include:
- Alkylation of the triazole ring with 4-chlorobenzyl groups.
- Thioether formation using mercaptoacetic acid derivatives.
- Final acylation with 4-ethoxyphenylacetamide precursors . Optimization strategies :
- Use anhydrous dioxane as a solvent to minimize side reactions.
- Employ triethylamine to neutralize HCl byproducts during chloroacetyl chloride reactions .
- Recrystallize intermediates from ethanol-DMF mixtures for purity .
Q. What spectroscopic methods are essential for confirming structural integrity?
- 1H/13C NMR : Assign protons and carbons from the triazole (δ 8.1–8.3 ppm), pyrrole (δ 6.2–6.4 ppm), and acetamide (δ 2.1–2.3 ppm) moieties .
- IR spectroscopy : Confirm thioether (C-S stretch, ~680 cm⁻¹) and amide (C=O stretch, ~1650 cm⁻¹) groups .
- LC-MS : Verify molecular weight (e.g., [M+H]+ peak) and purity (>95%) .
- Elemental analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep at 2–8°C in amber glass vials under inert gas (N₂/Ar) to prevent oxidation .
- Handling : Use PPE (gloves, lab coat) and fume hoods. Avoid contact with heat/sparks due to thermal instability .
- Stability testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can computational tools like molecular docking predict biological potential?
- PASS program : Predicts antimicrobial or anticancer activity by comparing structural motifs to known bioactive compounds .
- Molecular docking (AutoDock/Vina) : Simulate binding to targets (e.g., kinase domains) using the triazole’s electron-deficient core for π-π stacking .
- ADMET prediction : Use SwissADME to assess solubility (LogP ~3.5) and cytochrome P450 interactions .
Q. What strategies resolve contradictory bioactivity data across assay systems?
- Orthogonal assays : Compare results from MTT (cytotoxicity), apoptosis (Annexin V), and kinase inhibition (ATPase) assays .
- Purity validation : Confirm compound integrity via HPLC post-assay to rule out degradation artifacts .
- Cell line selection : Test across diverse models (e.g., HeLa vs. MCF-7) to account for variability in target expression .
Q. How to design SAR studies focusing on the 4-chlorobenzyl substituent?
- Substituent variation : Synthesize analogs with halogen (Br, F) or methyl groups at the benzyl position .
- Bioactivity correlation : Test modified compounds in kinase inhibition assays to quantify IC50 shifts .
- Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical hydrophobic interactions .
Q. What methodologies integrate computational and experimental synthesis optimization?
- ICReDD framework : Combine quantum chemical calculations (Gaussian) with high-throughput screening to predict optimal reaction conditions (e.g., solvent, catalyst) .
- Machine learning : Train models on historical yield data to recommend solvent/base pairs for novel intermediates .
Q. How to design in vitro assays for anticancer mechanism elucidation?
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